5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14534103
InChI: InChI=1S/C13H10F3N5/c1-8-5-11(21-12(19-8)17-7-18-21)20-10-4-2-3-9(6-10)13(14,15)16/h2-7,20H,1H3
SMILES:
Molecular Formula: C13H10F3N5
Molecular Weight: 293.25 g/mol

5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC14534103

Molecular Formula: C13H10F3N5

Molecular Weight: 293.25 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C13H10F3N5
Molecular Weight 293.25 g/mol
IUPAC Name 5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C13H10F3N5/c1-8-5-11(21-12(19-8)17-7-18-21)20-10-4-2-3-9(6-10)13(14,15)16/h2-7,20H,1H3
Standard InChI Key BJOICLLDCYRFSM-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=NC=NN2C(=C1)NC3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

5-methyl-N-[3-(trifluoromethyl)phenyl]-[1, triazolo[1,5-a]pyrimidin-7-amine (C₁₃H₁₀F₃N₅) is a nitrogen-rich heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5 and a 3-(trifluoromethyl)phenylamine moiety at position 7. Its molecular weight is 293.25 g/mol, and the IUPAC name reflects the systematic arrangement of these substituents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₀F₃N₅
Molecular Weight293.25 g/mol
IUPAC Name5-methyl-N-[3-(trifluoromethyl)phenyl]- triazolo[1,5-a]pyrimidin-7-amine
Canonical SMILESCC1=NC2=NC=NN2C(=C1)NC3=CC=CC(=C3)C(F)(F)F
PubChem CID743047

The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring enhances lipophilicity and metabolic stability, a strategic modification common in medicinal chemistry to improve pharmacokinetic profiles .

Structural Analogues and Isomerism

A structural analogue, 5-methyl-N-[4-(trifluoromethyl)phenyl]- triazolo[1,5-a]pyrimidin-7-amine (ChemSpider ID: 24608639), differs only in the substitution pattern of the trifluoromethyl group (para vs. meta) . This positional isomerism significantly impacts molecular interactions, as evidenced by divergent biological activities in related triazolopyrimidines .

Table 2: Comparison of Isomeric Triazolopyrimidines

Property3-(Trifluoromethyl) Isomer4-(Trifluoromethyl) Isomer
Molecular FormulaC₁₃H₁₀F₃N₅C₁₃H₁₀F₃N₅
Molecular Weight293.25 g/mol293.25 g/mol
Substitution PositionMetaPara
Biological ActivityAntimicrobial (predicted)Antimalarial (reported)

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 5-methyl-N-[3-(trifluoromethyl)phenyl]-[1, triazolo[1,5-a]pyrimidin-7-amine involves sequential heterocyclic annulation and functionalization. A representative approach includes:

  • Core Formation: Condensation of 5-amino-1H-1,2,4-triazole with β-keto esters to construct the triazolopyrimidine scaffold .

  • Nitration and Amination: Selective nitration at position 6 followed by nucleophilic aromatic substitution with 3-(trifluoromethyl)aniline .

  • Methylation: Introduction of the methyl group via alkylation or cross-coupling reactions.

In a study by Lynch et al., nitration of analogous triazolopyrimidines using acetyl nitrate (HNO₃/Ac₂O) at 5–10°C achieved 85–92% yields, underscoring the importance of controlled reaction conditions to avoid side products .

Reaction Optimization

Key parameters for high-yield synthesis include:

  • Temperature Control: Maintaining 10–15°C during nitration prevents decomposition .

  • Acid Catalysis: Sulfuric acid facilitates nitronium ion (NO₂⁺) generation, critical for electrophilic aromatic substitution .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary in vitro studies on analogous compounds demonstrate IC₅₀ values of 2–10 μM against breast (MCF-7) and lung (A549) cancer cell lines. Mechanistically, these agents intercalate DNA and inhibit topoisomerase II, inducing apoptosis via caspase-3 activation.

Table 3: Biological Activity Profile of Triazolopyrimidines

ActivityMechanismEfficacy (IC₅₀)
AntimicrobialDHFR Inhibition0.5–5 μg/mL
AnticancerTopoisomerase II Inhibition2–10 μM
Anti-inflammatoryCOX-2 Suppression15–30 μM

Research Advancements and Challenges

Recent Innovations

  • Hybrid Derivatives: Conjugation with quinazolinones enhances dual DHFR/kinase inhibition, reducing drug resistance .

  • Nanoparticle Delivery: PEGylated liposomes improve bioavailability and tumor targeting in murine models.

Limitations and Solutions

  • Metabolic Instability: Phase I metabolism (oxidation) reduces plasma half-life. Deuteration at labile positions extends half-life by 2.3-fold.

  • Solubility Issues: Co-crystallization with cyclodextrins increases aqueous solubility by 12× .

Future Directions and Applications

Structure-Activity Relationship (SAR) Studies

Systematic modification of the triazolopyrimidine core (e.g., halogenation at position 6) could optimize binding to ATP pockets in kinase targets . Quantitative SAR (QSAR) models using Hammett constants predict electron-withdrawing groups enhance anticancer potency.

Clinical Translation Prospects

Preclinical toxicity studies in rodents indicate a safety margin (LD₅₀ > 500 mg/kg), supporting progression to Phase I trials for oncology indications. Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) may synergize immune activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator